1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that features a urea core substituted with a 3,4-dimethoxybenzyl group and a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves the following steps:
Formation of the 3,4-dimethoxybenzyl isocyanate: This can be achieved by reacting 3,4-dimethoxybenzylamine with phosgene or a phosgene substitute under controlled conditions.
Preparation of the 1-(tetrahydrofuran-3-yl)-1H-pyrazole: This involves the cyclization of an appropriate precursor, such as 3-(tetrahydrofuran-3-yl)hydrazine, with a suitable diketone or equivalent.
Coupling Reaction: The final step involves the reaction of the 3,4-dimethoxybenzyl isocyanate with the 1-(tetrahydrofuran-3-yl)-1H-pyrazole under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and pyrazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include corresponding amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving urea derivatives.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydrofuran group, which may affect its biological activity and physical properties.
1-(3,4-dimethoxybenzyl)-3-(tetrahydrofuran-3-yl)urea: Lacks the pyrazole group, which may influence its reactivity and applications.
Uniqueness
1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is unique due to the presence of both the tetrahydrofuran and pyrazole groups, which may confer distinct chemical and biological properties. This combination of functional groups could enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-4-3-12(7-16(15)24-2)8-18-17(22)20-13-9-19-21(10-13)14-5-6-25-11-14/h3-4,7,9-10,14H,5-6,8,11H2,1-2H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJRJYMBDZDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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